molecular formula C11H17N3O5 B13564988 methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

Cat. No.: B13564988
M. Wt: 271.27 g/mol
InChI Key: FITFGWSEPWQHFQ-SSDOTTSWSA-N
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Description

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is a chiral, Boc-protected amino acid derivative featuring a diazo (N₂) group and a methyl ester. Its structure includes:

  • A tert-butoxycarbonyl (Boc) group for amine protection.
  • A diazo moiety at position 5, which confers high reactivity.
  • A 4-oxo (keto) group and a methyl ester at the terminal position.
    This compound is likely utilized in synthetic organic chemistry, particularly in peptide synthesis or as a precursor for complex molecular architectures due to its reactive diazo group .

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

methyl (3R)-5-diazo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

InChI

InChI=1S/C11H17N3O5/c1-11(2,3)19-10(17)14-7(5-9(16)18-4)8(15)6-13-12/h6-7H,5H2,1-4H3,(H,14,17)/t7-/m1/s1

InChI Key

FITFGWSEPWQHFQ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Diazo Group: The diazo group is introduced through the reaction of a suitable precursor with diazomethane or other diazo transfer reagents.

    Esterification: The ester functional group is formed by reacting the carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and diazo group in a controlled manner, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate undergoes various types of chemical reactions:

    Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate involves the reactivity of its functional groups:

    Diazo Group: Acts as a carbene precursor, facilitating the formation of carbon-carbon bonds.

    Boc Protecting Group: Provides temporary protection to the amino group, allowing selective reactions at other sites.

    Ester Group: Participates in esterification and transesterification reactions, enabling the modification of the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related Boc-protected amines, esters, and heterocycles from diverse sources.

2.1 Functional Group Analysis
Compound Name Key Functional Groups Reactivity/Stability Notes
Target Compound Boc-amino, diazo, oxo, methyl ester Highly reactive; diazo group sensitive to light/heat
3-[(Boc)amino]-5-hydroxybenzoic acid Boc-amino, hydroxy, carboxylic acid Stable; carboxylic acid enhances polarity
PBZS1035 (cyclohexane derivative) Boc-amino, cyclohexane, carboxylic acid Stable; rigid cyclohexane backbone
Methyl cis-4-hydroxycyclohexanecarboxylate Hydroxy, methyl ester Moderate stability; ester enhances lipophilicity
2.3 Stability and Handling
  • The diazo group in the target compound renders it thermally and photolytically unstable , necessitating storage at low temperatures and shielded from light. In contrast, Boc-protected carboxylic acids (e.g., PBZS1035) and esters (e.g., methyl cis-4-hydroxycyclohexanecarboxylate) exhibit greater stability under standard laboratory conditions .
  • The 4-oxo group may participate in keto-enol tautomerism, a feature absent in hydroxy- or carboxylic acid-functionalized analogs, influencing its solubility and reactivity .
Table 1: Molecular Properties
Compound Name Molecular Formula (Inferred) Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₂H₁₉N₃O₆ ~301.3 Boc-amino, diazo, oxo
3-[(Boc)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 Boc-amino, hydroxy
PBZS1035 C₁₂H₂₁NO₄ 267.3 Boc-amino, carboxylic acid
Key Observations
  • The target compound’s diazo group differentiates it from all analogs in the evidence, enabling unique reactivity but requiring specialized handling.
  • Boc protection is a common strategy across analogs, but backbone and functional group variations dictate divergent applications (e.g., drug synthesis vs. peptide engineering) .

Biological Activity

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C12H18N4O4
  • Molecular Weight : 270.30 g/mol

The compound features a diazo group, which is known for its reactivity and potential use in various chemical transformations.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amino groups and the introduction of the diazo functionality. The overall yield and efficiency of the synthesis can vary depending on the specific methods employed.

Antimicrobial Properties

Research has indicated that compounds with diazo groups often exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to the control group:

Treatment Group % Apoptosis Control % Apoptosis
Compound (50 µM)4010

This suggests that this compound may have therapeutic potential in cancer treatment.

The biological activity of this compound is likely attributed to its ability to interact with various cellular targets, including enzymes involved in DNA replication and repair. The diazo group may facilitate these interactions, enhancing the compound's efficacy against microbial and cancerous cells.

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